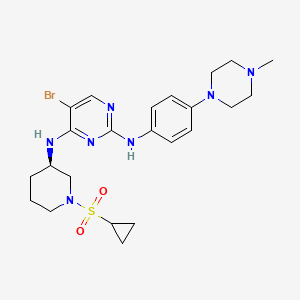
Egfr-IN-78
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-78 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers where EGFR plays a crucial role in tumor growth and progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Egfr-IN-78 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired compound. Detailed synthetic routes are often proprietary, but they generally involve a series of organic reactions such as nucleophilic substitution, cyclization, and purification steps .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Egfr-IN-78 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Egfr-IN-78 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases and to develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate the role of EGFR in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers with overexpressed or mutated EGFR, such as non-small cell lung cancer and colorectal cancer.
Industry: Utilized in the development of diagnostic tools and assays for detecting EGFR activity.
Mécanisme D'action
Egfr-IN-78 is compared with other EGFR inhibitors such as:
Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, used for treating non-small cell lung cancer and pancreatic cancer.
Afatinib: An irreversible EGFR inhibitor used for treating non-small cell lung cancer with specific mutations.
Uniqueness: this compound is unique due to its high selectivity and potency against EGFR, making it a promising candidate for targeted cancer therapy. Its distinct chemical structure and binding affinity differentiate it from other EGFR inhibitors .
Comparaison Avec Des Composés Similaires
- Gefitinib
- Erlotinib
- Afatinib
- Osimertinib
Propriétés
Formule moléculaire |
C23H32BrN7O2S |
|---|---|
Poids moléculaire |
550.5 g/mol |
Nom IUPAC |
5-bromo-4-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H32BrN7O2S/c1-29-11-13-30(14-12-29)19-6-4-17(5-7-19)27-23-25-15-21(24)22(28-23)26-18-3-2-10-31(16-18)34(32,33)20-8-9-20/h4-7,15,18,20H,2-3,8-14,16H2,1H3,(H2,25,26,27,28)/t18-/m1/s1 |
Clé InChI |
QKTZQGNZRPKRGC-GOSISDBHSA-N |
SMILES isomérique |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)N[C@@H]4CCCN(C4)S(=O)(=O)C5CC5)Br |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CCCN(C4)S(=O)(=O)C5CC5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


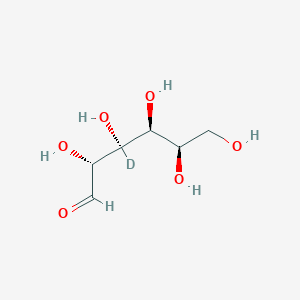
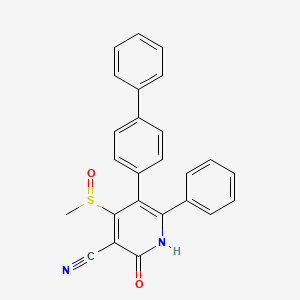
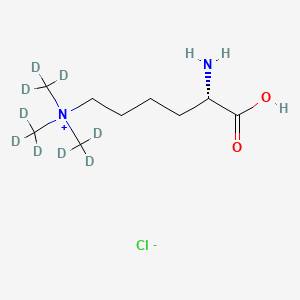
![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)


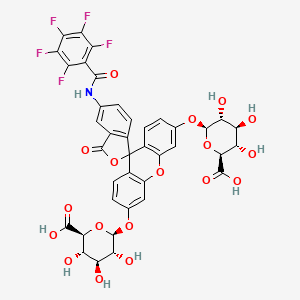

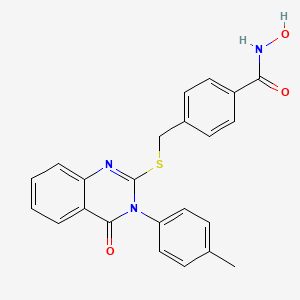
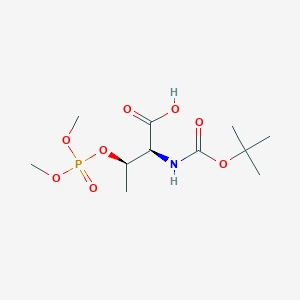
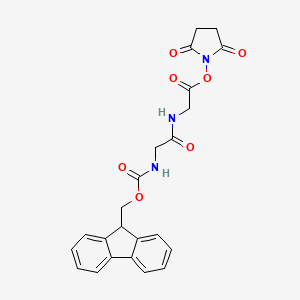
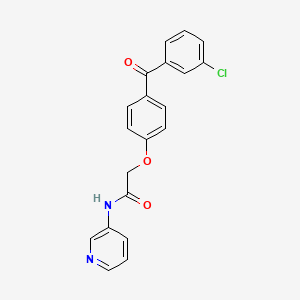
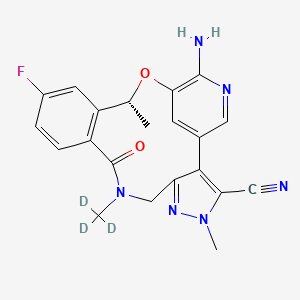
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)
